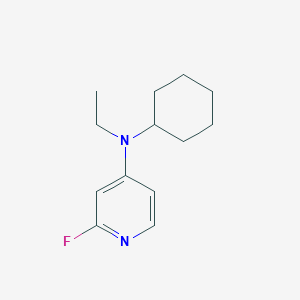
N-Cyclohexyl-N-ethyl-2-fluoropyridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cyclohexyl-N-ethyl-2-fluoropyridin-4-amine is a fluorinated pyridine derivative with the molecular formula C13H19FN2 and a molecular weight of 222.3 g/mol . This compound is of interest due to its unique chemical properties, which are influenced by the presence of both a fluorine atom and a cyclohexyl group attached to the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom into the pyridine ring . The cyclohexyl and ethyl groups can be introduced through nucleophilic substitution reactions using appropriate alkylating agents under basic conditions.
Industrial Production Methods
Industrial production of N-Cyclohexyl-N-ethyl-2-fluoropyridin-4-amine may involve large-scale fluorination reactions followed by alkylation steps. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
N-Cyclohexyl-N-ethyl-2-fluoropyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-Cyclohexyl-N-ethyl-2-pyridone derivatives.
Reduction: Formation of N-Cyclohexyl-N-ethyl-2-aminopyridine derivatives.
Substitution: Formation of N-Cyclohexyl-N-ethyl-2-substituted pyridine derivatives.
科学研究应用
N-Cyclohexyl-N-ethyl-2-fluoropyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of N-Cyclohexyl-N-ethyl-2-fluoropyridin-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The cyclohexyl and ethyl groups contribute to the compound’s binding affinity and selectivity towards specific enzymes or receptors .
相似化合物的比较
Similar Compounds
- N-Cyclohexyl-N-ethyl-2-chloropyridin-4-amine
- N-Cyclohexyl-N-ethyl-2-bromopyridin-4-amine
- N-Cyclohexyl-N-ethyl-2-iodopyridin-4-amine
Uniqueness
N-Cyclohexyl-N-ethyl-2-fluoropyridin-4-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. The fluorine atom’s strong electron-withdrawing effect reduces the basicity of the pyridine ring, making the compound less reactive and more stable under various conditions .
属性
分子式 |
C13H19FN2 |
|---|---|
分子量 |
222.30 g/mol |
IUPAC 名称 |
N-cyclohexyl-N-ethyl-2-fluoropyridin-4-amine |
InChI |
InChI=1S/C13H19FN2/c1-2-16(11-6-4-3-5-7-11)12-8-9-15-13(14)10-12/h8-11H,2-7H2,1H3 |
InChI 键 |
ORNJLGKTVKEOCL-UHFFFAOYSA-N |
规范 SMILES |
CCN(C1CCCCC1)C2=CC(=NC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


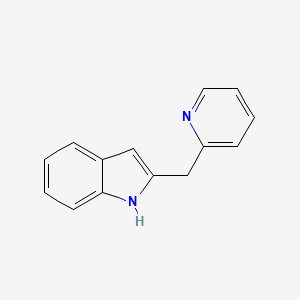
![tert-Butyl 1-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12936048.png)
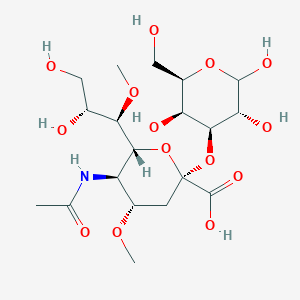
![2-Bromo-7-(2,3,4-trifluorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B12936063.png)
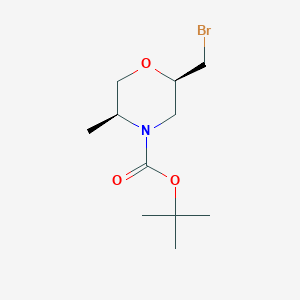
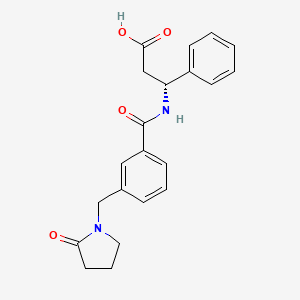
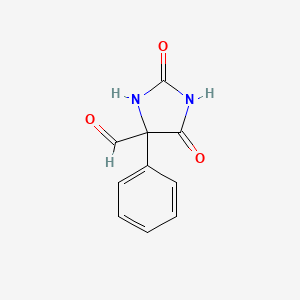
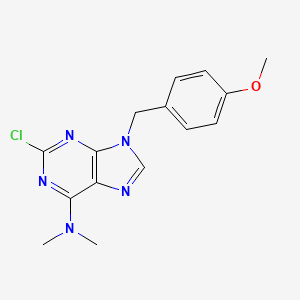
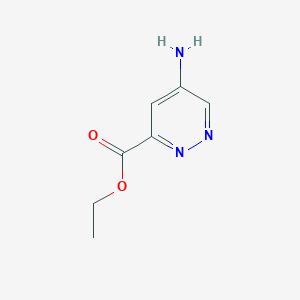
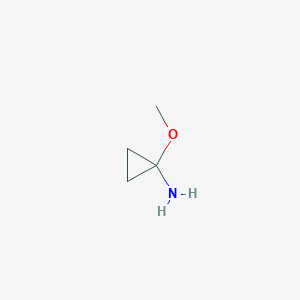
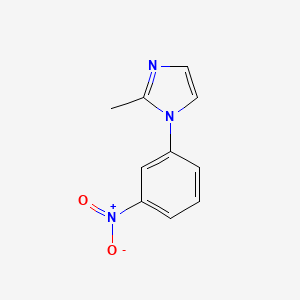
![2-[(5-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B12936118.png)
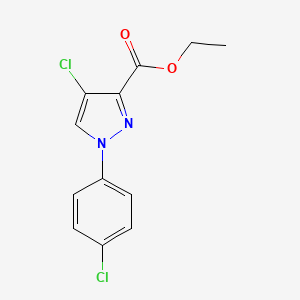
![Methyl 2-[(1H-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylate](/img/structure/B12936123.png)
